N-cyclopropylpyridine-3-sulfonamide
Overview
Description
N-cyclopropylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropylpyridine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method for producing sulfonamides . This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of a solvent such as dimethyl carbonate and can be carried out at room temperature.
Industrial Production Methods
These methods are designed to be environmentally friendly and cost-effective, minimizing waste generation and utilizing readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of research .
Scientific Research Applications
N-cyclopropylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropylpyridine-3-sulfonamide include other sulfonamides, such as:
- N-cyclopropylbenzenesulfonamide
- N-cyclopropylmethanesulfonamide
- N-cyclopropyl-2-pyridinesulfonamide
Uniqueness
This compound is unique due to the presence of the cyclopropyl group attached to the pyridine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropylpyridine-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQZTQRRKLZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-61-8 | |
Record name | N-cyclopropylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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